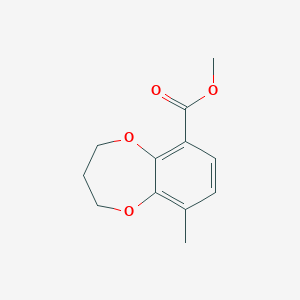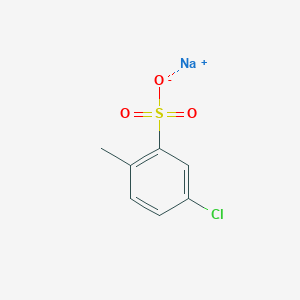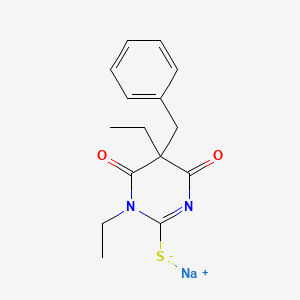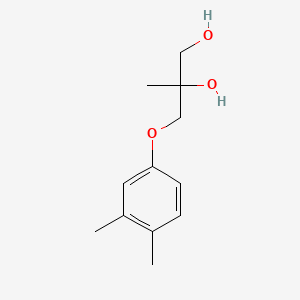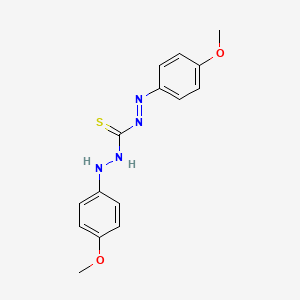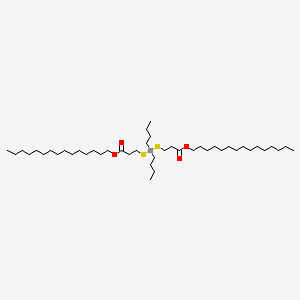
Dibutyltin bis(pentadecyl 3-mercaptopropionate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutyltin bis(pentadecyl 3-mercaptopropionate): is an organotin compound that features two butyl groups and two pentadecyl 3-mercaptopropionate groups attached to a tin atom. This compound is known for its applications in various fields, including polymer chemistry and materials science, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dibutyltin bis(pentadecyl 3-mercaptopropionate) typically involves the reaction of dibutyltin oxide with pentadecyl 3-mercaptopropionate in the presence of a suitable solvent. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Dibutyltin oxide+2Pentadecyl 3-mercaptopropionate→Dibutyltin bis(pentadecyl 3-mercaptopropionate)+Water
Industrial Production Methods: In an industrial setting, the production of Dibutyltin bis(pentadecyl 3-mercaptopropionate) involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure high yield and purity. The product is then purified through distillation or recrystallization.
化学反应分析
Types of Reactions:
Oxidation: Dibutyltin bis(pentadecyl 3-mercaptopropionate) can undergo oxidation reactions, particularly at the sulfur atoms in the mercaptopropionate groups.
Substitution: The compound can participate in substitution reactions where the butyl groups or the mercaptopropionate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Substituting Agents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Substitution Products: Various organotin derivatives depending on the substituting agent used.
科学研究应用
Chemistry:
Catalysis: Dibutyltin bis(pentadecyl 3-mercaptopropionate) is used as a catalyst in polymerization reactions, particularly in the production of polyurethanes and polyesters.
Stabilizers: It acts as a stabilizer in the production of polyvinyl chloride (PVC) to prevent degradation during processing.
Biology and Medicine:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Drug Delivery: Research is ongoing into its use as a carrier for drug delivery systems, leveraging its ability to form stable complexes with various drugs.
Industry:
Coatings: Used in the formulation of coatings and paints to enhance durability and resistance to environmental factors.
Adhesives: Incorporated into adhesives to improve bonding strength and flexibility.
作用机制
Molecular Targets and Pathways: The mechanism of action of Dibutyltin bis(pentadecyl 3-mercaptopropionate) involves its interaction with cellular membranes and proteins. The mercaptopropionate groups can form disulfide bonds with thiol groups in proteins, leading to alterations in protein function and cellular processes. This interaction is crucial for its antimicrobial and catalytic activities.
相似化合物的比较
Dibutyltin dilaurate: Another organotin compound used as a catalyst in polymerization reactions.
Dibutyltin diacetate: Known for its applications in organic synthesis and as a stabilizer in PVC production.
Dibutyltin dichloride: Used in the synthesis of other organotin compounds and as a catalyst in various chemical reactions.
Uniqueness: Dibutyltin bis(pentadecyl 3-mercaptopropionate) is unique due to the presence of long-chain alkyl groups (pentadecyl) and mercaptopropionate groups, which impart distinct chemical properties such as enhanced solubility in organic solvents and specific reactivity towards thiol-containing compounds.
属性
CAS 编号 |
70969-63-0 |
|---|---|
分子式 |
C44H88O4S2Sn |
分子量 |
864.0 g/mol |
IUPAC 名称 |
pentadecyl 3-[dibutyl-(3-oxo-3-pentadecoxypropyl)sulfanylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/2C18H36O2S.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-18(19)15-17-21;2*1-3-4-2;/h2*21H,2-17H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI 键 |
JAGXWYFLJYKUCO-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCCCCCCCCOC(=O)CCS[Sn](CCCC)(CCCC)SCCC(=O)OCCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



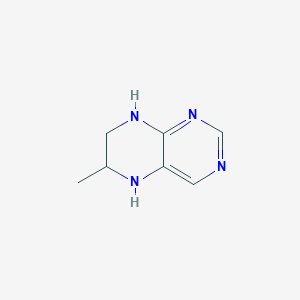
![N-(3-{[3-(Aminooxy)propyl]amino}propyl)acetamide](/img/structure/B13790867.png)

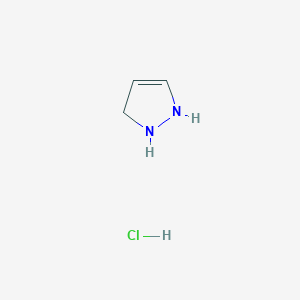
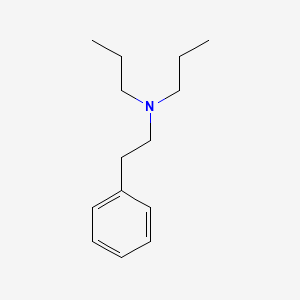
![2-(2,6-Bis((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)cyclohexylidene)malononitrile](/img/structure/B13790891.png)
